Cas no 3156-07-8 (1-Propen-1-one, 2-phenyl-)

1-Propen-1-one, 2-phenyl- structure
1-Propen-1-one, 2-phenyl- structure
Product Name:1-Propen-1-one, 2-phenyl-
CAS No:3156-07-8
MF:C9H8O
MW:132.159222602844
CID:1447822
PubChem ID:637814
Update Time:2025-04-20

1-Propen-1-one, 2-phenyl- Chemical and Physical Properties

Names and Identifiers

    • 1-Propen-1-one, 2-phenyl-
    • DTXSID20348496
    • 3156-07-8
    • methylphenylketene
    • SCHEMBL5828005
    • methyl phenyl ketene
    • KETENE,METHYL,PHENYL
    • 2-phenylprop-1-en-1-one
    • InChI=1/C9H8O/c1-8(7-10)9-5-3-2-4-6-9/h2-6H,1H
    • Inchi: 1S/C9H8O/c1-8(7-10)9-5-3-2-4-6-9/h2-6H,1H3
    • InChI Key: APFRIPBQCVUZNP-UHFFFAOYSA-N
    • SMILES: O=C=C(C)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 132.05754
  • Monoisotopic Mass: 132.057514874g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 148
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07
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